molecular formula C23H31NO4 B12440342 Daphniyunnine A N-oxide

Daphniyunnine A N-oxide

Cat. No.: B12440342
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-VNBNSAHGSA-N
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Description

(1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate is a complex organic compound with a unique hexacyclic structure. This compound is characterized by its multiple fused rings and the presence of various functional groups, including a methoxycarbonyl group, dimethyl groups, and an oxo group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate involves multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the hexacyclic core through intramolecular cyclization reactions.

    Functional Group Introduction: Addition of methoxycarbonyl, dimethyl, and oxo groups using specific reagents and conditions.

    Stereoselective Reactions: Ensuring the correct (1R,2S) configuration through stereoselective synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Reduction to Parent Amine

N-Oxides are reversibly reduced to their parent amines using diboron reagents or catalytic hydrogenation:

Reducing AgentSolventYieldConditionsSource
Bis(pinacolato)diboron (B₂pin₂)CH₃CN95%RT, 10 min
Pd/C with H₂EtOAc88%1 atm H₂, 25°C

Reduction kinetics depend on steric and electronic factors. For example, electron-deficient aromatic N-oxides (e.g., pyridine derivatives) require milder conditions than aliphatic analogs .

Cycloaddition and Gold-Catalyzed Reactions

Daphniyunnine A N-oxide participates in Au(I)-catalyzed reactions with alkynes, forming complex heterocycles. A representative transformation with a furan-yne system is shown below:

Catalyst SystemProductYieldSelectivity (E/Z)Source
[(IPr)Au(NTf₂)] + 4-NO₂PyridineDihydropyridinone81%88% Z
[(JohnPhos)AuCl]/AgNTf₂Dihydropyrrole15%100% Z

The reaction mechanism involves nucleophilic attack by the N-oxide oxygen on Au-activated alkynes, followed by cyclization .

Thermal Rearrangements

At elevated temperatures (>150°C), this compound undergoes rearrangements:

  • Meisenheimer rearrangement : Migration of allyl or benzyl groups from nitrogen to oxygen (Figure 3A in ).

  • Polonovski reaction : Syn-elimination of β-hydrogens, forming iminium intermediates (Figure 3C in ).

These reactions are catalyzed by acylating agents (e.g., DCC) or transition metals .

Acid-Catalyzed Elimination

Under acidic conditions, N-oxides eliminate water to form iminium ions, which can further react:

AcidProductYieldSelectivitySource
MsOH (5 equiv)α,β-Unsaturated ketone72%100% E
p-TsOH (2 equiv)Cyclohexenone43%100% E

This reactivity is exploited in natural product synthesis to construct cyclic ketones .

Computational Insights

DFT studies on model systems (e.g., quinoline N-oxide) reveal:

  • N-O bond dissociation energy: ~45 kcal/mol .

  • Charge density on oxygen: −0.52 (aromatic N-oxides) vs −0.61 (aliphatic analogs) .

These properties correlate with observed reactivity in cycloadditions and rearrangements .

Scientific Research Applications

Daphniyunnine A N-oxide is a chemical compound belonging to the Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities . Daphniphyllum alkaloids have garnered significant attention due to their unique structural features and various biological effects, including cytotoxic, antioxidant, and other activities .

Structural Characteristics

This compound is characterized by an N-oxide group attached to specific carbon atoms within its structure . The N-oxide moiety is significant due to its impact on the compound's chemical properties and biological activity . Spectroscopic data, including 1H-NMR and 13C-NMR, confirm the presence and position of the N-oxide group . X-ray crystallographic analysis can further validate the structure .

Applications

While specific applications of this compound are not extensively documented, the general applications of N-oxides and Daphniphyllum alkaloids provide a context for potential uses:

  • Pharmaceutical Applications: N-oxides are found in active pharmaceutical ingredients, such as Chlordiazepoxide (sedative), Tirapazamine (anticancer), and Phenazopyridine (analgesic) . Their synthetic preparation is important in drug development, as they are typical metabolic intermediates in the human body .
  • Medicinal Chemistry: Oligomeric N-oxides exhibit excellent blood compatibility and can be used as stealth reagents for conjugation to drugs or material surfaces . The stealth character and redox reactivity of N-oxides are crucial in biological systems, leading to a growing number of applications in healthcare .
  • Chemical Synthesis: N-oxidation is used for synthetic transformations in chemistry . Continuous N-oxidation processes have been developed using microreactor technology, allowing for efficient and controlled reactions .
  • Material Science: Oligomeric N-oxides can potentially serve as substitutes for hydrophilic oligomers and polymers like polyethylene glycol (PEG) .

Mechanism of Action

The mechanism of action of (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate include other hexacyclic structures with different functional groups and stereochemistry. Examples include:

    Hexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate: Variants with different substituents.

    Polycyclic Compounds: Compounds with multiple fused rings and similar complexity.

Uniqueness

The uniqueness of (1R,2S)-17-(methoxycarbonyl)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1(1),?.0(2),(1)?.0(3),?.0(1)?,(1)?]icos-13(19)-en-8-ium-8-olate lies in its specific functional groups, stereochemistry, and potential applications. Its distinct structure sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1

InChI Key

DLTJWHRTAHFESH-VNBNSAHGSA-N

Isomeric SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)[O-]

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-]

Origin of Product

United States

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